molecular formula C13H16FNO5S B13552607 tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate

tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B13552607
M. Wt: 317.34 g/mol
InChI Key: NEVMDWPNJSOCCY-UHFFFAOYSA-N
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Description

tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate: is a complex organic compound that features a tert-butyl ester group, a fluorosulfonyl group, and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of isoindole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level. It can be used in the design of probes and inhibitors for various biological targets, aiding in the understanding of enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, derivatives of this compound may have potential as therapeutic agents. The fluorosulfonyl group is known for its bioactivity, and modifications of the isoindole core could lead to the development of new drugs with improved efficacy and selectivity.

Industry: In the industrial sector, tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and the development of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their function and activity.

Comparison with Similar Compounds

  • tert-butyl 3-[(fluorosulfonyl)oxy]azetidine-1-carboxylate
  • tert-butyl 3-[(fluorosulfonyl)oxy]pyrrolidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate stands out due to its isoindole core, which provides unique reactivity and potential for diverse applications. The presence of the fluorosulfonyl group further enhances its bioactivity and chemical versatility, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16FNO5S

Molecular Weight

317.34 g/mol

IUPAC Name

tert-butyl 5-fluorosulfonyloxy-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C13H16FNO5S/c1-13(2,3)19-12(16)15-7-9-4-5-11(6-10(9)8-15)20-21(14,17)18/h4-6H,7-8H2,1-3H3

InChI Key

NEVMDWPNJSOCCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OS(=O)(=O)F

Origin of Product

United States

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